molecular formula C21H26N2O3 B6074329 4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine

4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine

Cat. No. B6074329
M. Wt: 354.4 g/mol
InChI Key: ARNXKZUQWDZLNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine is a synthetic compound that belongs to the class of morpholinyl compounds. It is also known as PPM-18 and has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine involves the inhibition of various cellular pathways and enzymes. It has been shown to inhibit tubulin polymerization, which is essential for cell division and proliferation. Additionally, it has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. These mechanisms of action contribute to its antitumor and antiproliferative activities.
Biochemical and Physiological Effects:
4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines and prostaglandins, which contribute to its anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

The advantages of 4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine for lab experiments include its potent antitumor and antiproliferative activities, as well as its antimicrobial, anti-inflammatory, and analgesic properties. However, its limitations include its cytotoxicity and potential side effects, which need to be carefully evaluated before use in experiments.

Future Directions

There are several future directions for the research and development of 4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine. These include the evaluation of its efficacy and safety in preclinical and clinical trials, the investigation of its potential applications in other fields of research, such as neurodegenerative diseases and cardiovascular disorders, and the development of novel analogs with improved properties. Additionally, further studies are needed to elucidate its mechanism of action and the molecular targets involved in its activities.

Synthesis Methods

The synthesis of 4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine involves a multi-step process. The first step involves the reaction of 3-phenyl-2-propynoic acid with piperidine to yield 1-(3-phenyl-2-propynoyl)-3-piperidinyl)propan-1-one. In the second step, this intermediate is reacted with morpholine to obtain the final product, 4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine.

Scientific Research Applications

4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit potent antitumor and antiproliferative activities against various cancer cell lines. Additionally, it has been found to possess antimicrobial, anti-inflammatory, and analgesic properties.

properties

IUPAC Name

1-morpholin-4-yl-3-[1-(3-phenylprop-2-ynoyl)piperidin-3-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c24-20(22-13-15-26-16-14-22)11-9-19-7-4-12-23(17-19)21(25)10-8-18-5-2-1-3-6-18/h1-3,5-6,19H,4,7,9,11-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNXKZUQWDZLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C#CC2=CC=CC=C2)CCC(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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